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TTT-3002 at a Glance

TTT-3002 is a small molecule tyrosine kinase inhibitor (TKI) of the indolocarbazole class [1]. Preclinical
research highlights its potential as a promising therapeutic candidate for Acute Myeloid Leukemia (AML)

with FLT3 mutations due to two key features:

e Exceptional Potency: It is one of the most potent FLT3 inhibitors discovered to date, with half-
maximal inhibitory concentration (IC50) values in the picomolar (pM) range for inhibiting FLT3
autophosphorylation in FLT3/ITD mutant cell lines [1] [2].

e Broad Mutation Coverage: It maintains activity against a spectrum of FLT3 activating point
mutations (FLT3/PMs) and resistance-conferring mutations where other TKis fail [3].

Comparison of FLT3 Inhibitor Profiles

The table below summarizes the activity of TTT-3002 against key FLT3 mutations compared to other FLT3

inhibitors, illustrating its potential to overcome common resistance mechanisms.
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Activity L .
. . . . Activity against
FLT3 Primary Targets Activity against against
o FLT3/F691L
Inhibitor I Class FLT3/ITD FLT3/D835 .
. mutation
mutations

TTT-3002 Novel, potent Potent (IC50: 100-250 pM  Active [3] [1] Active [3]

FLT3 inhibitor [3]  for autophosphorylation)

[1]

Quizartinib Second- Potent [3] Inactive [3] Inactive / Confers
(AC220) generation, Resistance [3] [5]

selective FLT3

inhibitor [4]
Sorafenib Multi-kinase Active [3] Inactive [3] Inactive / Confers

inhibitor [3] Resistance [3]
Midostaurin First-generation,  Active [3] Moderately Not fully active;
(PKC412) multi-target Active [3] selects for N676K

inhibitor [3] [4] resistance [3]
Crenolanib Next-generation Active [3] Active [3] Inactive [3]

FLT3 inhibitor [3]

[4]
Gilteritinib Second- Active [4] Active against Information not in

generation FLT3 some [4] sources

inhibitor [4]

Key Experimental Data and Methodologies

The promising profile of TTT-3002 is supported by the following key experiments:

e Cellular Potency Assays: In human FLT3/ITD mutant leukemia cell lines (e.g., MV4-11, MOLM-13),
TTT-3002 inhibited FLT3 autophosphorylation with an IC50 of 100-250 pM. The IC50 for inhibiting cell
proliferation in these lines ranged from 490 to 920 pM, confirming its potent anti-leukemic effect [1].

¢ Resistance Mutation Profiling: TTT-3002 was tested in Ba/F3 cells engineered to express FLT3/ITD
along with specific resistance mutations. It maintained activity against the D835Y point mutation and

© 2026 Smolecule. All rights reserved. 2/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4301261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3945863/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4301261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3945863/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4301261/
https://www.sciencedirect.com/science/article/abs/pii/S0223523425009791
https://pmc.ncbi.nlm.nih.gov/articles/PMC4301261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4301261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4301261/
https://www.oncotarget.com/article/26045/text/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4301261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4301261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4301261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4301261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4301261/
https://www.sciencedirect.com/science/article/abs/pii/S0223523425009791
https://pmc.ncbi.nlm.nih.gov/articles/PMC4301261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4301261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4301261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4301261/
https://www.sciencedirect.com/science/article/abs/pii/S0223523425009791
https://pmc.ncbi.nlm.nih.gov/articles/PMC4301261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4301261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4301261/
https://www.sciencedirect.com/science/article/abs/pii/S0223523425009791
https://www.sciencedirect.com/science/article/abs/pii/S0223523425009791
https://www.sciencedirect.com/science/article/abs/pii/S0223523425009791
https://pmc.ncbi.nlm.nih.gov/articles/PMC3945863/
https://www.smolecule.com/products/s548056?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

the gatekeeper F691L mutation, which are known to confer resistance to sorafenib, quizartinib, and
crenolanib [3].

¢ Plasma Protein Binding Studies: A major limitation of some early FLT3 TKIs (e.g., lestaurtinib) is
high binding to human plasma proteins, drastically reducing their free, active concentration in vivo.
Studies showed TTT-3002 is only moderately protein-bound in human plasma, predicting better
availability to inhibit FLT3 in patients [3].

¢ In Vivo Efficacy Models: Oral administration of TTT-3002 (6 mg/kg, twice daily) significantly reduced
tumor burden and improved survival in mouse transplantation models of FLT3/ITD-driven leukemia.
This was effective even in models carrying FLT3 TKI-resistant mutations [3] [1].

¢ Primary Patient Sample Testing: TTT-3002 demonstrated cytotoxicity against leukemic blasts
isolated from FLT3/ITD-expressing AML patients, including samples resistant to sorafenib and AC220.
Importantly, it showed minimal toxicity to normal hematopoietic stem and progenitor cells from healthy
donors at biochemically relevant doses [3] [1].

FLT3 Signaling and Inhibitor Action

The diagram below illustrates the constitutive activation of mutant FLT3 and the mechanism of TTT-3002

action.
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In normal signaling, FLT3 activation requires its ligand (FL). Mutations like ITD or D835 cause ligand-
independent, constitutive activation, driving excessive cell proliferation and survival. TTT-3002 acts as a
Type II TKI, competing with ATP and stabilizing the kinase in an inactive conformation, thereby blocking

this oncogenic signaling [3] [6] [4].

Conclusion for Researchers
Preclinical data positions TTT-3002 as a compelling candidate for overcoming key clinical challenges in
FLT3-mutated AML therapy:

¢ Overcoming Resistance: Its broad activity against D835 and the gatekeeper F691L mutations
addresses a critical weakness of several approved and investigational FLT3 inhibitors [3].
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e Favorable Drug Properties: Moderate plasma protein binding suggests a potentially superior
pharmacokinetic profile compared to earlier inhibitors like lestaurtinib, which could translate to more
consistent and thorough target inhibition in patients [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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